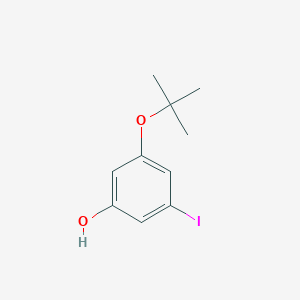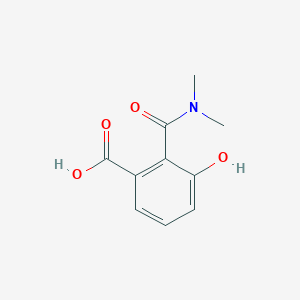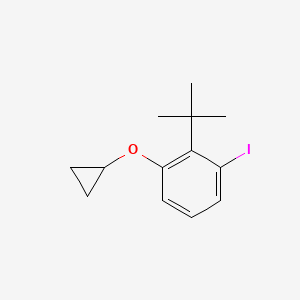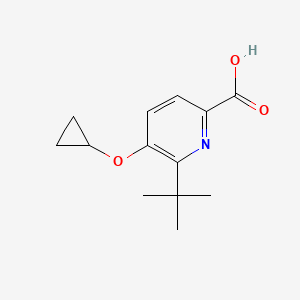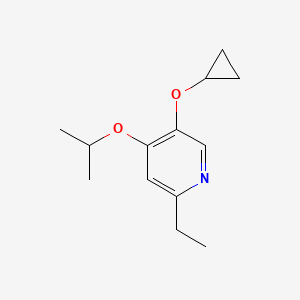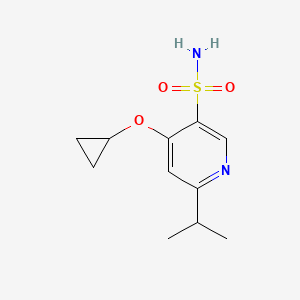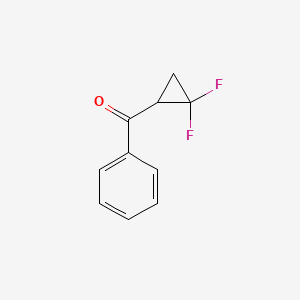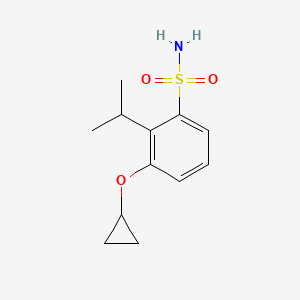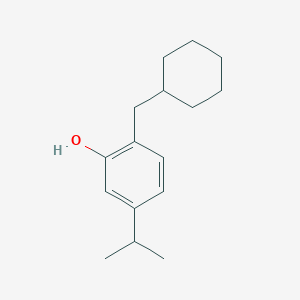
1-(2-Hydroxy-6-methoxypyridin-4-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxy-6-methoxypyridin-4-YL)ethanone is an organic compound with the molecular formula C8H9NO3 It is a derivative of pyridine, a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-6-methoxypyridin-4-YL)ethanone typically involves the reaction of 2-hydroxy-6-methoxypyridine with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反応の分析
Types of Reactions: 1-(2-Hydroxy-6-methoxypyridin-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of suitable electrophiles.
Major Products:
Oxidation: Formation of 2-hydroxy-6-methoxypyridine-4-carboxylic acid.
Reduction: Formation of 1-(2-hydroxy-6-methoxypyridin-4-YL)ethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the electrophile used.
科学的研究の応用
1-(2-Hydroxy-6-methoxypyridin-4-YL)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1-(2-Hydroxy-6-methoxypyridin-4-YL)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity to various enzymes and receptors. For example, it may inhibit certain enzymes by forming hydrogen bonds with the active site residues, thereby blocking the enzyme’s activity. Additionally, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress .
類似化合物との比較
1-(2-Hydroxy-6-methoxypyridin-4-YL)ethanone can be compared with other similar compounds such as:
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Similar structure but with a phenyl ring instead of a pyridine ring.
1-(6-Methylpyridin-3-YL)-2-(4-methylsulfonylphenyl)ethanone: An intermediate in the synthesis of Etoricoxib, a COX-2 inhibitor.
Quinoline derivatives: These compounds have a similar heterocyclic structure and are used in various industrial and medicinal applications.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical reactivity and biological activity.
特性
分子式 |
C8H9NO3 |
|---|---|
分子量 |
167.16 g/mol |
IUPAC名 |
4-acetyl-6-methoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C8H9NO3/c1-5(10)6-3-7(11)9-8(4-6)12-2/h3-4H,1-2H3,(H,9,11) |
InChIキー |
CZLBVOHAUDIVOJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=O)NC(=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


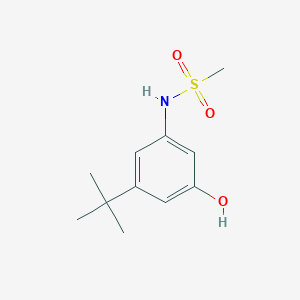
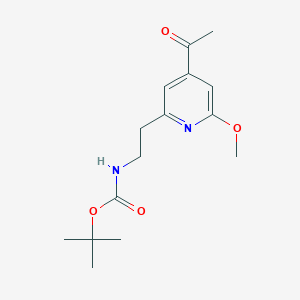
![1-[3-Amino-5-(aminomethyl)phenyl]ethanone](/img/structure/B14838384.png)
